molecular formula C22H25N3O8S2 B11832747 Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate

Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B11832747
M. Wt: 523.6 g/mol
InChI Key: AVIDPPHISDJGKP-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[310]hexane-6-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate involves multiple steps. One common approach is the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This method is efficient and allows for the formation of the bicyclic structure with high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce sulfonic acids.

Scientific Research Applications

Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The sulfonamide groups can interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[310]hexane-6-carboxylate is unique due to its combination of a bicyclic structure and multiple functional groups

Properties

Molecular Formula

C22H25N3O8S2

Molecular Weight

523.6 g/mol

IUPAC Name

ethyl 1-[[(4-methylphenyl)sulfonylamino]methyl]-3-(4-nitrophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C22H25N3O8S2/c1-3-33-21(26)20-19-12-24(35(31,32)18-10-6-16(7-11-18)25(27)28)14-22(19,20)13-23-34(29,30)17-8-4-15(2)5-9-17/h4-11,19-20,23H,3,12-14H2,1-2H3

InChI Key

AVIDPPHISDJGKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1(CN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])CNS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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